molecular formula C24H27NO6 B613589 (R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester CAS No. 1231709-26-4

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester

Cat. No. B613589
CAS RN: 1231709-26-4
M. Wt: 425,47 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester, also known as Fmoc-AMMS, is a synthetic compound used in organic chemistry. It is a chiral amino acid derived from the conventional amino acid, aspartic acid. Fmoc-AMMS is widely used in peptide synthesis and other organic reactions. It is also used as a building block in the synthesis of biologically active compounds, such as peptides, proteins, and other natural products. Fmoc-AMMS is a versatile reagent for the preparation of optically active compounds and has important applications in the fields of pharmaceuticals, medical, and biotechnology.

Scientific Research Applications

Preparation of Highly Selective Thrombin Inhibitors

This compound is used in the preparation of highly selective thrombin inhibitors . Thrombin is a key enzyme in the coagulation cascade, which is responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. Inhibitors of thrombin are therefore valuable in the treatment of thrombotic diseases.

Synthesis of Thiopeptides

Thiopeptides are a class of antibiotics that are characterized by the presence of sulfur-rich macrocycles. This compound is used in the synthesis of thiopeptides , which have been found to exhibit potent activity against a wide range of bacteria, including drug-resistant strains.

Production of Thioacylating Agents

Thioacylating agents are used in organic synthesis for the introduction of thioacyl groups. This compound is also used in the preparation of thioacylating agents , which can be used in various synthetic transformations.

Transesterification of β-keto Esters

The compound is involved in the transesterification of β-keto esters . Transesterification is a process where an ester is reacted with an alcohol to form a different ester. This process is particularly important in the production of biodiesel.

Synthesis of Complex Medicinal Compounds

β-Keto esters often constitute a core building block in complex medicinal compounds . This compound, being a β-keto ester, represents a key intermediate in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .

Modification of Simple and Elaborate Esters

Transesterification is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry . This compound, being a β-keto ester, can be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-23(2,3)31-20(26)13-24(4,21(27)28)25-22(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBMKQNEFSJOCS-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124301
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid

CAS RN

1231709-26-4
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231709-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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